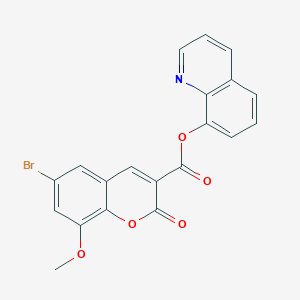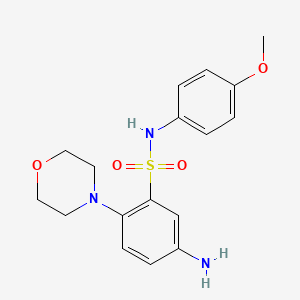
Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could be introduced via a Paal-Knorr synthesis or similar method. The carbamoyl group could be added via a reaction with an isocyanate. The thiomorpholinoethyl group could potentially be added via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring is a heterocyclic compound with aromatic properties, which could influence the compound’s reactivity. The carbamoyl group could form hydrogen bonds, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan ring and the carbamoyl group. The furan ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The carbamoyl group could react with amines to form ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carbamoyl group could increase the compound’s polarity, potentially making it more soluble in polar solvents .科学的研究の応用
Preparation and Leukotriene B4 Antagonistic Activity
Compounds related to Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate have been synthesized and evaluated for their biological activity. For example, compounds with a furan moiety have shown potent antagonistic activity against human leukotriene B4 (LTB4) receptors, BLT1, and BLT2. These findings highlight the potential of furan-containing compounds in the development of therapeutics targeting inflammatory and immune responses mediated by LTB4 (Ando et al., 2004).
Crystal Engineering and Phase Transition Inducement
The study of methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities with Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate, under high pressure has demonstrated the ability to induce phase transitions in crystal structures. This research provides valuable insights into crystal engineering, showcasing how pressure can be used as a tool to manipulate crystal structures for desired properties (Johnstone et al., 2010).
Synthesis of Fluorescent Heterocyclic Compounds
The synthesis of fluorescent benzo, thieno, and furo [c]-fused compounds, including Methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, demonstrates the application of furan derivatives in creating compounds with potential applications in fluorescent tagging and imaging. This area of research is significant for the development of novel diagnostic tools and imaging agents in biomedical research (Galenko et al., 2016).
Biomass-Derived Chemical Synthesis
Furan derivatives, like those structurally related to Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate, are pivotal in biomass-derived chemical synthesis. For instance, the Diels–Alder and dehydration reactions involving furan and acrylic acid have been explored for synthesizing benzoic acid, showcasing the role of furan compounds in creating sustainable and renewable chemical synthesis pathways (Mahmoud et al., 2015).
Antitumor Agent Design
The design of antitumor agents using furan derivatives highlights the potential therapeutic applications of compounds like Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate. Research in this area has focused on synthesizing compounds with specific structural features to target tumor cells, contributing to the development of novel anticancer drugs (Matiichuk et al., 2020).
作用機序
特性
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-19(23)15-6-4-14(5-7-15)18(22)20-13-16(17-3-2-10-25-17)21-8-11-26-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPDEHJZIDTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



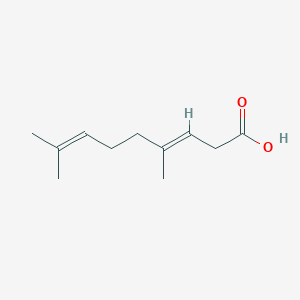
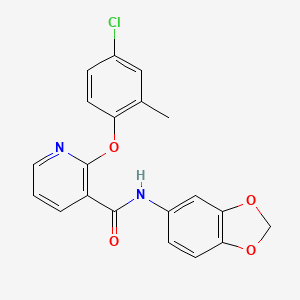
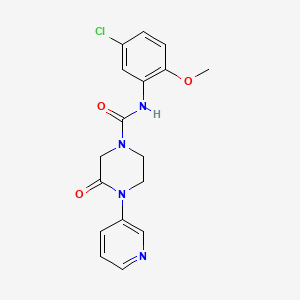
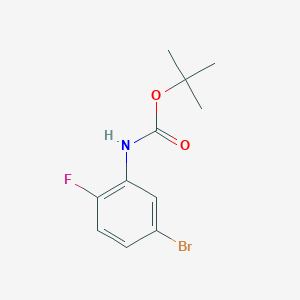

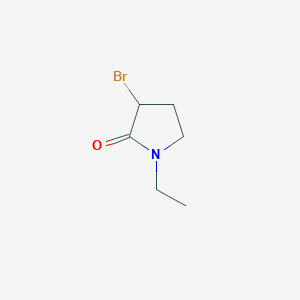
![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)

